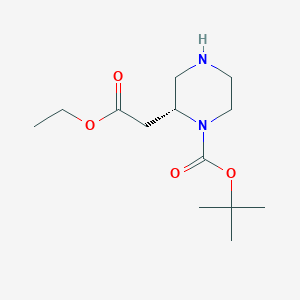![molecular formula C8H7N3O2 B13032649 2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13032649.png)
2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid typically involves the use of pyrrole derivatives as starting materials. One common method includes the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions to form the triazine ring . The reaction is carried out in a two-vessel-operated process, yielding the desired compound with an overall yield of 55% .
Industrial Production Methods
For industrial-scale production, the process involves the use of readily available raw materials such as pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach. This method not only ensures a higher yield but also addresses safety concerns and impurity control during the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry for drug development .
Scientific Research Applications
2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an inhibitor for certain enzymes and proteins.
Medicine: Integral part of antiviral drugs like remdesivir, which is used for the treatment of COVID-19.
Industry: Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid involves its interaction with specific molecular targets, such as kinases and polymerases. By binding to these targets, the compound can inhibit their activity, leading to therapeutic effects. For instance, in the case of remdesivir, the compound inhibits the RNA-dependent RNA polymerase of the virus, preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, known for its antiviral and anticancer properties.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: Used in the treatment of norovirus infections.
Brivanib Alaninate: An antitumorigenic drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety.
Uniqueness
2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-4-6-2-3-7(8(12)13)11(6)10-5/h2-4H,1H3,(H,12,13) |
InChI Key |
NCJGDOARTNKKJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=C2C(=O)O)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B13032595.png)


![7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13032608.png)

![(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13032631.png)


![Methyl benzo[c]isothiazole-5-carboxylate](/img/structure/B13032646.png)
